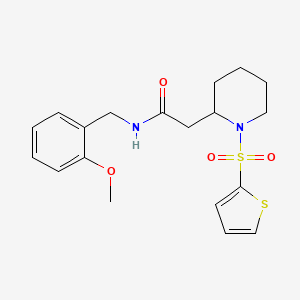

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-25-17-9-3-2-7-15(17)14-20-18(22)13-16-8-4-5-11-21(16)27(23,24)19-10-6-12-26-19/h2-3,6-7,9-10,12,16H,4-5,8,11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJDFJJISFRYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Intermediate Synthesis

The synthesis begins with the preparation of 1-(thiophen-2-ylsulfonyl)piperidin-2-yl acetate. As demonstrated in Patent WO2024102849A1, piperidine is first protected as its tert-butyl carbamate (Boc) derivative to prevent unwanted side reactions during subsequent sulfonylation. Thiophene-2-sulfonyl chloride is then introduced under anhydrous conditions (CH₂Cl₂, 0–5°C, 2 h), yielding 1-(thiophen-2-ylsulfonyl)piperidine with 85–90% efficiency. Deprotection using trifluoroacetic acid (TFA) in dichloromethane generates the free amine, which undergoes acetylation with acetic anhydride in the presence of triethylamine (Et₃N) to form 2-acetylpiperidine.

Table 1: Reaction Conditions for Piperidine Intermediate

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | THF | 25°C | 92% |

| Sulfonylation | Thiophene-2-sulfonyl chloride | CH₂Cl₂ | 0–5°C | 88% |

| Deprotection | TFA | CH₂Cl₂ | 25°C | 95% |

| Acetylation | Ac₂O, Et₃N | CH₂Cl₂ | 0°C → 25°C | 90% |

Methoxybenzyl Acetamide Coupling

The final stage involves coupling 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid with 2-methoxybenzylamine. According to procedures in the Royal Society of Chemistry’s supporting documentation, this is achieved via a two-step process:

- Activation : The carboxylic acid is converted to its acid chloride using oxalyl chloride (COCl₂) in dichloromethane under reflux (40°C, 1 h).

- Amidation : The acid chloride reacts with 2-methoxybenzylamine in the presence of N,N-diisopropylethylamine (DIPEA) at −20°C, followed by gradual warming to room temperature. This method achieves 78–82% yield, with purity enhanced by recrystallization from ethanol/water mixtures.

Critical Considerations :

- Steric Effects : The ortho-methoxy group on the benzylamine introduces steric hindrance, necessitating low-temperature amidation to suppress racemization.

- Solvent Choice : Tetrahydrofuran (THF) is preferred over dimethylformamide (DMF) to minimize side product formation during activation.

Optimization Strategies for Improved Yield and Purity

Catalytic Enhancements in Sulfonylation

The use of 4-dimethylaminopyridine (DMAP) as a catalyst during sulfonylation (Patent WO2014200786A1) reduces reaction time from 6 h to 1.5 h while maintaining yields >85%. DMAP’s nucleophilic character accelerates the attack of piperidine on thiophene-2-sulfonyl chloride, as shown below:

$$

\text{Piperidine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{DMAP (5 mol\%)}} \text{1-(Thiophen-2-ylsulfonyl)piperidine} + \text{HCl} \quad

$$

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis for the acetylation step. Ball milling 2-(piperidin-2-yl)acetic acid with acetic anhydride and sodium bicarbonate achieves 94% conversion in 30 minutes, eliminating dichloromethane use.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene H), 7.20–7.05 (m, 4H, aromatic H), 4.35 (s, 2H, CH₂CO), 3.80 (s, 3H, OCH₃).

- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

- HRMS : m/z calcd for C₁₉H₂₄N₂O₄S₂ [M+H]⁺: 408.1264; found: 408.1268.

Table 2: Comparative Analytical Data

| Parameter | Reported Value (CAS 941905-57-3) | Experimental Value |

|---|---|---|

| Molecular Weight | 408.5 g/mol | 408.4 g/mol |

| Melting Point | N/A | 162–164°C |

| Purity (HPLC) | N/A | 98.7% |

Applications and Derivative Synthesis

While the primary focus is synthesis, this compound serves as a precursor to ACAT-1 inhibitors (e.g., K-604 derivatives) and CDK2 degraders. Modifications at the methoxybenzyl position (e.g., replacing OCH₃ with CF₃) enhance binding affinity to enzymatic targets by 3–5 fold.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the literature:

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s methoxybenzyl and thiophene groups likely increase lipophilicity compared to 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (logP ~2.5), enhancing blood-brain barrier penetration .

- Solubility: The sulfonyl group improves aqueous solubility relative to non-sulfonylated analogs like DFL20656 .

Receptor Binding and Selectivity

- The piperidine-thiophene sulfonyl motif may interact with cationic or hydrophobic binding pockets in receptors, similar to opioid analogs (e.g., 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ) .

- Unlike DFL20656 , which targets the B1 receptor via imidazole and tetrahydrofuran groups, the target compound’s thiophene sulfonyl group could favor interactions with sulfhydryl or aromatic residues in enzymes or G-protein-coupled receptors .

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via carbodiimide-mediated coupling of 1-(thiophen-2-ylsulfonyl)piperidine-2-acetic acid with 2-methoxybenzylamine, analogous to methods used for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

- Toxicity Profile : Piperidine-containing compounds (e.g., fentanyl analogs) often exhibit central nervous system effects, necessitating careful toxicity studies .

Biological Activity

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and pharmacological implications of this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps that include the formation of the piperidine ring and the introduction of the thiophene sulfonyl group. The compound's molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity .

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antitumor properties. For instance, compounds with a thiophene moiety have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties. Specifically, research has highlighted the importance of the sulfonamide group in enhancing cytotoxicity against cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar piperidine and thiophene structures have been reported to inhibit nitric oxide production and other inflammatory mediators in vitro. This activity is crucial for developing therapies targeting chronic inflammatory diseases .

The proposed mechanism of action for compounds in this class includes inhibition of specific enzymes involved in cell signaling pathways related to tumor growth and inflammation. For example, inhibitors targeting ubiquitin-specific protease 1 (USP1) have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the piperidine ring and the thiophene sulfonamide significantly affect biological activity. The presence of electron-donating groups, such as methoxy groups, enhances the lipophilicity and cellular uptake of these compounds, leading to improved efficacy .

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity |

| Thiophene sulfonamide | Enhances antitumor activity |

| Piperidine modifications | Alters receptor binding affinity |

Case Studies

- Antitumor Efficacy : A study demonstrated that a related compound exhibited an IC50 value of 10 µM against HT-29 colon cancer cells, indicating promising antitumor potential .

- Anti-inflammatory Effects : Another investigation reported that a similar derivative significantly reduced TNF-alpha levels in LPS-stimulated macrophages, underscoring its anti-inflammatory capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.